2-Chloro-6-hydrazinopyridine
Overview
Description
2-Chloro-6-hydrazinopyridine, also known as (6-chloro-2-pyridyl)hydrazine, is a chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.57 g/mol .
Synthesis Analysis
The synthesis process of 2-hydrazinopyridine derivatives, which could potentially include 2-Chloro-6-hydrazinopyridine, involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . After the reaction is finished, post-treatment is carried out to obtain the reaction product .Molecular Structure Analysis
The IUPAC name for 2-Chloro-6-hydrazinopyridine is (6-chloropyridin-2-yl)hydrazine . The InChI is InChI=1S/C5H6ClN3/c6-4-2-1-3-5 (8-4)9-7/h1-3H,7H2, (H,8,9) . The Canonical SMILES is C1=CC (=NC (=C1)Cl)NN .Physical And Chemical Properties Analysis
2-Chloro-6-hydrazinopyridine has a molecular weight of 143.57 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 143.0250249 g/mol . The compound has a rotatable bond count of 1 .Scientific Research Applications
Methods of Application : It is synthesized through nucleophilic substitution reactions with halopyridines or their N-oxides using hydrazine hydrate .
Results : Derivatives of 2-Chloro-6-hydrazinopyridine have shown anti-inflammatory and antiulcer activities, and have been recommended as herbicides, plant growth regulators, and fungicides .
Methods of Application : The compound is involved in heterocyclization reactions, forming various derivatives that are used for further chemical synthesis .
Results : The chemical versatility of 2-Chloro-6-hydrazinopyridine allows for the development of a wide range of chemical entities with potential industrial applications .
Methods of Application : The hydrazine group in 2-Chloro-6-hydrazinopyridine facilitates the insertion of the pyridine fragment into drugs, enhancing their efficacy .
Results : Medicinal compounds synthesized using this chemical have exhibited various therapeutic activities, including anti-inflammatory and antiulcer effects .
Methods of Application : It’s used in the synthesis of new pharmacological agents, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) properties .
Results : Research has indicated that derivatives of this compound have high gastrointestinal absorption and BBB permeability, making them promising candidates for CNS-active drugs .
Methods of Application : 2-Chloro-6-hydrazinopyridine derivatives are synthesized and tested for their efficacy in controlling plant diseases and promoting growth .
Results : Studies have shown that these derivatives can effectively regulate plant growth and protect crops from various pathogens .
Methods of Application : It’s used to synthesize novel compounds that can be incorporated into materials to enhance their functionality .
Results : The outcomes of such research could lead to the development of advanced materials with applications in various industries .
Methods of Application : It may be used to synthesize compounds that can break down pollutants or convert them into less harmful substances .
Results : While specific quantitative data is not available, the use of 2-Chloro-6-hydrazinopyridine in environmental applications could lead to more efficient and eco-friendly remediation techniques .
Methods of Application : It’s used in the development of analytical methods, such as spectrophotometry, where it reacts with specific analytes to produce measurable signals .
Results : The compound has facilitated the creation of sensitive and selective analytical procedures, although detailed statistical analyses are not provided .
Methods of Application : 2-Chloro-6-hydrazinopyridine is used to modify the surface properties of nanoparticles, aiding in the creation of stable nanostructures .
Results : Research indicates that this approach can lead to the development of nanoparticles with improved dispersion and stability .
Methods of Application : The hydrazine group can be incorporated into polymers to alter their electrical properties .
Results : This has potential applications in the manufacturing of electronic components, though specific outcomes and data are not detailed .
Methods of Application : Its derivatives could be employed to enhance the shelf life and safety of food products .
Results : The effectiveness of such applications would be subject to rigorous testing to ensure compliance with food safety regulations .
Methods of Application : It could be used to develop compounds that protect the skin from oxidative stress .
Methods of Application : 2-Chloro-6-hydrazinopyridine derivatives are used to synthesize photosensitizers that are activated by light to produce reactive oxygen species .
Results : The reactive oxygen species can induce cell death in targeted cancer cells, offering a potential treatment option with fewer side effects than traditional chemotherapy .
Methods of Application : Derivatives of 2-Chloro-6-hydrazinopyridine are conjugated with imaging agents to enhance their properties and target specificity .
Results : These contrast agents can provide clearer and more detailed images for various imaging techniques, such as MRI and PET scans .
Methods of Application : Researchers are testing 2-Chloro-6-hydrazinopyridine derivatives for their ability to inhibit the growth of or kill harmful microorganisms .
Results : Preliminary studies show promise in combating antibiotic-resistant bacteria, though further research is needed to confirm these findings .
Methods of Application : The compound’s derivatives can be used as part of the active layer in solar cells to improve their efficiency and stability .
Results : Such applications could lead to more cost-effective and environmentally friendly solar energy solutions .
Methods of Application : Its derivatives are incorporated into sensor devices to enhance sensitivity and selectivity for specific analytes .
Results : These sensors are used in environmental monitoring, industrial process control, and safety systems .
Methods of Application : It’s used to synthesize catalysts that can accelerate reactions while reducing the energy required and increasing yield .
Results : Catalysts developed from 2-Chloro-6-hydrazinopyridine derivatives have shown effectiveness in organic synthesis and industrial processes .
Safety And Hazards
properties
IUPAC Name |
(6-chloropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTSPKIAXHZROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313076 | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydrazinopyridine | |
CAS RN |
5193-03-3 | |
Record name | 5193-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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